molecular formula C6H7N5 B12543687 N'-Cyano-2-methyl-1H-imidazole-1-carboximidamide CAS No. 142095-55-4

N'-Cyano-2-methyl-1H-imidazole-1-carboximidamide

Cat. No.: B12543687
CAS No.: 142095-55-4
M. Wt: 149.15 g/mol
InChI Key: VYKZJCJOQZWKAH-UHFFFAOYSA-N
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Description

N'-Cyano-2-methyl-1H-imidazole-1-carboximidamide is a specialized chemical building block of interest in medicinal and agrochemical research. This compound features an imidazole core substituted with both a cyano group and a carboximidamide function, a structure known to confer significant biological activity. While direct studies on this specific molecule are limited, research on closely related N -cyanoimidazolecarboxamide derivatives has demonstrated promising and selective fungicidal activity, particularly against pathogens such as Rhizoctonia solani . This suggests its potential value in developing novel antifungal agents. The 2-methylimidazole moiety is a privileged structure in coordination chemistry, often used to simulate the coordination of histidine to metal centers in metalloenzymes . Consequently, this reagent serves as a valuable precursor for synthesizing metal-organic complexes and coordination polymers, which are investigated for their catalytic properties and potential as model compounds for biological systems . The compound is intended for research and development purposes only and is not for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

CAS No.

142095-55-4

Molecular Formula

C6H7N5

Molecular Weight

149.15 g/mol

IUPAC Name

N'-cyano-2-methylimidazole-1-carboximidamide

InChI

InChI=1S/C6H7N5/c1-5-9-2-3-11(5)6(8)10-4-7/h2-3H,1H3,(H2,8,10)

InChI Key

VYKZJCJOQZWKAH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1C(=NC#N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Cyano-2-methyl-1H-imidazole-1-carboximidamide typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including arylhalides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scalable synthetic routes that ensure high yield and purity. The use of robust catalysts and optimized reaction conditions are crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N’-Cyano-2-methyl-1H-imidazole-1-carboximidamide undergoes several types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen functionalities.

    Reduction: Reducing agents are used to remove oxygen functionalities or introduce hydrogen.

    Substitution: This involves the replacement of one functional group with another, often facilitated by catalysts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Catalysts such as palladium on carbon (Pd/C) are often employed to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen functionalities, while reduction may produce more saturated imidazole compounds.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to imidazole derivatives, including N'-Cyano-2-methyl-1H-imidazole-1-carboximidamide. Research indicates that imidazole derivatives exhibit activity against various pathogens, including bacteria and fungi. For instance, derivatives have been synthesized and tested for their effectiveness against Staphylococcus aureus and Escherichia coli, demonstrating promising results in inhibiting microbial growth .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies show that imidazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific enzymes involved in cell proliferation. For example, certain benzimidazole derivatives have been reported to exhibit significant cytotoxic effects against cancer cell lines, suggesting a potential role for this compound in cancer therapy .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has shown anti-inflammatory effects. Studies have indicated that certain derivatives can inhibit cyclooxygenase enzymes, leading to reduced inflammation and pain relief comparable to standard anti-inflammatory drugs .

Synthesis of Heterocycles

This compound serves as a valuable building block in the synthesis of various nitrogenous heterocycles. Its reactivity allows for the formation of complex structures through condensation reactions with different nucleophiles. This capability is essential in developing new pharmaceutical agents and materials .

Reagent in Organic Synthesis

The compound is utilized as a reagent in organic synthesis processes, particularly for creating amides and other functional groups. Its ability to participate in chemoselective reactions makes it a versatile tool for chemists aiming to develop novel compounds with specific properties .

Antimicrobial Study

A study conducted on a series of N-substituted acetamides demonstrated that compounds derived from this compound exhibited significant antimicrobial activity against Mycobacterium tuberculosis and other bacterial strains. The research involved both in vitro and in vivo assessments, confirming the efficacy of these compounds as potential therapeutic agents .

Anticancer Research

In another investigation, several imidazole derivatives were synthesized and evaluated for their anticancer properties against different cancer cell lines. The results indicated that specific modifications to the imidazole structure enhanced their cytotoxicity, suggesting that this compound could be optimized for improved anticancer activity .

Mechanism of Action

The mechanism of action of N’-Cyano-2-methyl-1H-imidazole-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in modulating key biological processes.

Comparison with Similar Compounds

Key Observations :

  • Core Heterocycle : The target compound uses an imidazole core, whereas analogs may feature benzimidazole (–2) or piperazine ().
  • Substituent Position: The methyl group’s position (2 vs. 1) and the N' substituent (cyano vs. hydroxy or aryl) significantly alter electronic properties and steric effects.

Insights :

  • The target compound’s synthesis likely involves coupling reagents like EDCI HCl (common in carboxamide formation).
  • Cyanations may require specialized agents (e.g., cyanogen bromide) to introduce the -CN group, differing from hydroxy-substituted analogs.

Physicochemical Properties

Compound Melting Point (°C) Solubility Stability
This compound Not available Likely polar aprotic solvents (DMF/DMSO) Susceptible to hydrolysis at N'-cyano
N'-Hydroxy analog Not provided DMSO-compatible Hydroxy group may enhance hydrogen bonding
Piperazine derivative Not provided Moderate lipophilicity (iodophenyl group) Stable under inert conditions
Benzimidazole-pyrazole hybrids 226–227 (e.g., Compound 27) DMSO-soluble Stable at room temperature

Notes:

  • The cyano group’s electron-withdrawing nature may reduce solubility in aqueous media compared to hydroxy analogs.

Critical Analysis :

  • Benzimidazole derivatives (–2) demonstrate potent enzyme inhibition, suggesting the target compound’s cyano and methyl groups could optimize binding affinity.
  • Piperazine analogs () may target larger binding pockets due to their bulkier substituents.

Biological Activity

N'-Cyano-2-methyl-1H-imidazole-1-carboximidamide is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

Molecular Characteristics:

PropertyValue
CAS No. 142095-55-4
Molecular Formula C6H7N5
Molecular Weight 149.15 g/mol
IUPAC Name N'-cyano-2-methylimidazole-1-carboximidamide
InChI Key VYKZJCJOQZWKAH-UHFFFAOYSA-N

The compound features a cyano group and a carboximidamide functional group, which contribute to its unique reactivity and biological activity.

This compound interacts with various biological targets, primarily enzymes and receptors, leading to modulation of key biochemical pathways. Preliminary studies indicate that it may inhibit specific enzymes involved in critical cellular processes, although detailed mechanisms are still under investigation .

Potential Targets:

  • Enzymatic Inhibition: The compound has shown potential in inhibiting enzymes related to cancer progression and microbial resistance.
  • Receptor Modulation: It may interact with receptors that play roles in inflammation and immune responses.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound against various pathogens. Its effectiveness against both Gram-positive and Gram-negative bacteria has been documented, suggesting its potential as a novel antibacterial agent .

Anticancer Activity

Research indicates that this compound exhibits anticancer properties by inducing apoptosis in cancer cells. It has been shown to inhibit cell proliferation in several cancer cell lines, making it a candidate for further development in cancer therapeutics .

Case Studies

  • Antimicrobial Efficacy Study
    • A study evaluated the compound's effectiveness against six fungal strains, revealing significant antifungal activity, particularly against Rhizoctonia solani, with an EC(50) value of 2.63 μg/mL . This suggests its potential application in treating fungal infections.
  • Cancer Cell Line Inhibition
    • In vitro studies demonstrated that this compound inhibited the growth of various cancer cell lines through apoptosis induction mechanisms. Specific IC50 values were recorded, indicating a promising therapeutic index for further investigations .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, a comparison with other imidazole derivatives is useful:

Compound NameActivity TypeIC50/EC50 Value
N-Cyano-1H-imidazole-4-carboxamideAntifungal2.63 μg/mL (against R. solani)
4,5-Disubstituted ImidazolesAnticancerVaries by derivative

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